1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . An expeditious synthesis of similar compounds was optimized by varying solvents, catalysts, and the use of microwave irradiation .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, have been studied . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Synthesis and Derivative Reactions
Synthesis of Novel Spiro Pyrimidine Derivatives
A study describes the synthesis of 2-mercapto-6-[(pyridin-4-ylmethylene)-amino]-3H-pyrimidin-4-one and its reactions to form novel pyrimidin-4-one derivatives. These compounds were further reacted to produce tetraaza-spiro[4.5]deca-2, 8-dien-7-ones, among other derivatives, showcasing the compound's utility in generating structurally diverse molecules (Abu‐Hashem, 2014).
Nitrogen Bridgehead Compounds
Another study focused on the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones via cyclization of substituted 2-aminopyridines, demonstrating the versatility of pyridine derivatives in synthesizing nitrogen-containing heterocycles with potential biological significance (Fülöp et al., 1979).
Biological and Therapeutic Applications
Antihypertensive Activity
Dihydropyrimidines derived from thioxo pyrimidine compounds have been synthesized and tested for their antihypertensive activity, indicating the potential of such derivatives in developing new treatments for hypertension (Rana, Kaur, & Kumar, 2004).
Future Directions
The future directions in the research of similar compounds, such as 2-(pyridin-2-yl) pyrimidine derivatives, involve the design and synthesis of novel heterocyclic compounds with potential biological activities . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that similar compounds might be developed into novel anti-fibrotic drugs .
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13-15-12(18)10-2-1-3-11(10)16(13)8-9-4-6-14-7-5-9/h4-7H,1-3,8H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBLFXCKLFFYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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